[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][2-(1H-pyrrol-1-yl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][2-(1H-pyrrol-1-yl)phenyl]methanone is a complex organic compound that belongs to the class of pyrazoles and pyrroles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][2-(1H-pyrrol-1-yl)phenyl]methanone typically involves the condensation of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydropyrazole with 2-(1H-pyrrol-1-yl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][2-(1H-pyrrol-1-yl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the methanone moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide in an organic solvent.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][2-(1H-pyrrol-1-yl)phenyl]methanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids. It may also serve as a lead compound for the development of new pharmaceuticals .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Preliminary studies suggest that it may exhibit anti-inflammatory, antimicrobial, and anticancer activities, making it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of [5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][2-(1H-pyrrol-1-yl)phenyl]methanone involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its interaction with cellular receptors may trigger signaling pathways that result in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydropyrazol-1-yl][5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone: This compound shares structural similarities with [5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][2-(1H-pyrrol-1-yl)phenyl]methanone but differs in the presence of a pyrazolo[1,5-a]pyrimidine moiety.
[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][2-(1H-indol-1-yl)phenyl]methanone: This compound contains an indole ring instead of a pyrrole ring, leading to different chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its combination of a trifluoromethyl group, a hydroxy group, and a methanone moiety, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C15H12F3N3O2 |
---|---|
Molecular Weight |
323.27 g/mol |
IUPAC Name |
[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(2-pyrrol-1-ylphenyl)methanone |
InChI |
InChI=1S/C15H12F3N3O2/c16-15(17,18)14(23)7-8-19-21(14)13(22)11-5-1-2-6-12(11)20-9-3-4-10-20/h1-6,8-10,23H,7H2 |
InChI Key |
ZOYPYAOUDZABHC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NN(C1(C(F)(F)F)O)C(=O)C2=CC=CC=C2N3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.